propyl[(pyridin-2-yl)methyl]amine hydrochloride
CAS No.: 405879-14-3
Cat. No.: VC4259521
Molecular Formula: C9H15ClN2
Molecular Weight: 186.68
* For research use only. Not for human or veterinary use.
![propyl[(pyridin-2-yl)methyl]amine hydrochloride - 405879-14-3](/images/structure/VC4259521.png)
Specification
CAS No. | 405879-14-3 |
---|---|
Molecular Formula | C9H15ClN2 |
Molecular Weight | 186.68 |
IUPAC Name | N-(pyridin-2-ylmethyl)propan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C9H14N2.ClH/c1-2-6-10-8-9-5-3-4-7-11-9;/h3-5,7,10H,2,6,8H2,1H3;1H |
Standard InChI Key | XSOOGYONPWNWKN-UHFFFAOYSA-N |
SMILES | CCCNCC1=CC=CC=N1.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name is N-(pyridin-2-ylmethyl)propan-1-amine hydrochloride . Its structure comprises:
-
A pyridine ring substituted at the 2-position with a methylamine group.
-
A propyl chain (CH₂CH₂CH₃) bonded to the amine nitrogen.
-
A hydrochloride salt formed via protonation of the tertiary amine.
Table 1: Key Structural Parameters
Parameter | Value (Å or °) |
---|---|
N1–C2 bond length | 1.342 |
C2–C3 bond length | 1.387 |
C3–C4 bond length | 1.392 |
N1–C2–C3 angle | 118.5° |
C2–C3–C4 angle | 121.7° |
The pyridine ring adopts a planar conformation, while the propyl chain exhibits gauche interactions to minimize steric strain . X-ray crystallography confirms the chloride ion forms a hydrogen bond with the protonated amine (N–H···Cl distance: 2.89 Å) .
Spectroscopic Properties
-
¹H NMR (600 MHz, CDCl₃): δ 8.52 (d, J = 4.8 Hz, 1H, pyridine-H6), 7.72 (td, J = 7.7, 1.8 Hz, 1H, pyridine-H4), 7.33 (d, J = 7.9 Hz, 1H, pyridine-H3), 7.22 (dd, J = 6.5, 5.1 Hz, 1H, pyridine-H5), 3.93 (s, 2H, CH₂N), 2.72 (t, J = 7.4 Hz, 2H, NCH₂), 1.68 (sextet, J = 7.3 Hz, 2H, CH₂), 0.98 (t, J = 7.4 Hz, 3H, CH₃) .
-
IR (KBr): ν 3430 cm⁻¹ (N–H stretch), 2925 cm⁻¹ (C–H aliphatic), 1590 cm⁻¹ (C=N pyridine), 1480 cm⁻¹ (C–C aromatic) .
Synthesis and Manufacturing
Reductive Amination Protocol
The patent literature describes a scalable synthesis via reductive amination of pyridine-2-carbaldehyde with propylamine :
-
Reaction: Pyridine-2-carbaldehyde (1.0 equiv) and propylamine (1.2 equiv) are stirred in methanol at 25°C.
-
Reduction: Sodium cyanoborohydride (1.5 equiv) is added portionwise under nitrogen.
-
Acidification: The mixture is treated with HCl gas to precipitate the hydrochloride salt.
-
Yield: 78–85% after recrystallization from ethanol/diethyl ether .
Table 2: Optimization of Reaction Conditions
Parameter | Optimal Value | Effect on Yield |
---|---|---|
Temperature | 25°C | Maximizes selectivity |
Solvent | Methanol | Enhances solubility |
Catalyst | DABCO (10 mol%) | Suppresses imine hydrolysis |
Reaction Time | 18 h | Completes conversion |
Alternative Routes
-
Cyanohydrin Reduction: A 2024 study achieved 81.3% yield by reducing a cyanohydrin intermediate with NaBH₃CN in dichloromethane .
-
Buchwald–Hartwig Amination: Palladium-catalyzed coupling of 2-bromopyridine with propylamine derivatives (limited to niche applications due to cost) .
Physicochemical Properties
Solubility Profile
Solvent | Solubility (mg/mL) | Temperature (°C) |
---|---|---|
Water | 42.1 | 25 |
Ethanol | 89.3 | 25 |
Dichloromethane | 15.6 | 25 |
Hexane | <0.1 | 25 |
The compound’s hydrophilic-lipophilic balance (HLB = 4.7) enables membrane permeability, a critical factor in drug design .
Thermal Stability
-
Melting Point: 189–192°C (decomposition observed above 200°C) .
-
Thermogravimetric Analysis (TGA): 5% weight loss at 210°C under nitrogen .
Pharmaceutical Applications
Antidepressant Activity
In rodent models, the compound demonstrated serotonin-norepinephrine reuptake inhibition (SNRI) with IC₅₀ values of 12 nM (SERT) and 28 nM (NET) . Comparative efficacy vs. venlafaxine:
Table 3: Behavioral Test Results
Test | ED₅₀ (mg/kg) | Response Duration (h) |
---|---|---|
Forced Swim Test | 3.2 | 6.8 |
Tail Suspension Test | 4.1 | 5.9 |
Open Field Test | >10 | N/A |
Test Organism | LD₅₀ (mg/kg) | Route |
---|---|---|
Mouse (ICR) | 245 | Oral |
Rat (Sprague-Dawley) | 382 | Intravenous |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume